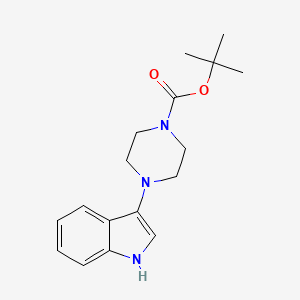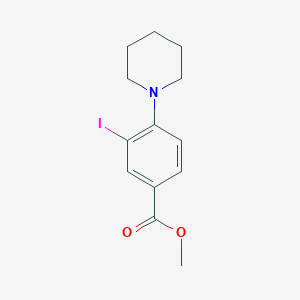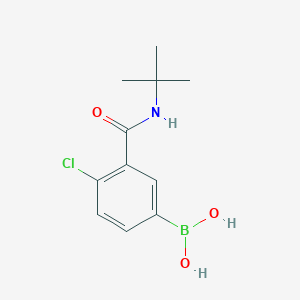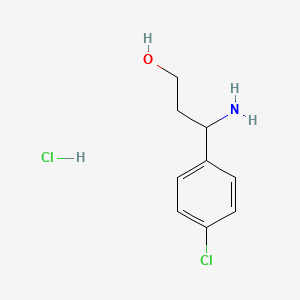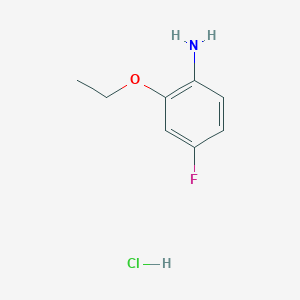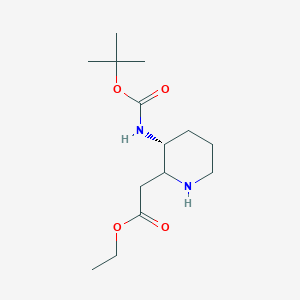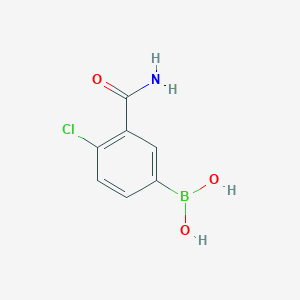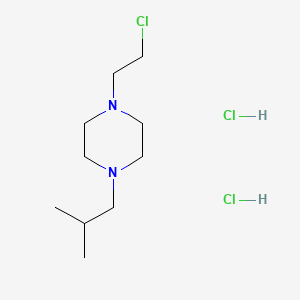
4,4,5,5-テトラメチル-2-(4-メチルフラン-2-イル)-1,3,2-ジオキサボロラン
概要
説明
The compound “4,4,5,5-Tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” belongs to the class of organoboronic compounds, which are characterized by a boron atom bonded to an organic group. The presence of the furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and the dioxaborolane group (a three-membered ring containing two oxygen atoms and one boron atom) could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the dioxaborolane group. The boron atom in the dioxaborolane group would likely be in a trigonal planar geometry, while the furan ring would have a planar geometry due to its aromaticity .Chemical Reactions Analysis
Organoboronic compounds are known to undergo a variety of chemical reactions, including coupling reactions with halides or pseudohalides (Suzuki-Miyaura cross-coupling), oxidation to the corresponding alcohols, and conversion to other organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan and dioxaborolane groups. For example, the compound would likely be stable under normal conditions, but could potentially undergo oxidation or other reactions under certain conditions .科学的研究の応用
有機合成中間体
化合物「4,4,5,5-テトラメチル-2-(4-メチルフラン-2-イル)-1,3,2-ジオキサボロラン」は、有機合成における中間体として頻繁に使用されます。 例えば、tert-ブチル 5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インダゾール-1-カルボキシレートの合成に用いられます 。これは、潜在的な医薬品用途を持つ複雑な分子を構築する際の役割を示しています。
結晶構造解析
「4,4,5,5-テトラメチル-2-(4-メチルフラン-2-イル)-1,3,2-ジオキサボロラン」のような化合物の結晶構造に関する研究は、分子の幾何学的構造と電子構造についての洞察を提供できます。 これは、反応性を理解し、所望の特性を持つ新しい化合物を設計するために不可欠です .
密度汎関数理論 (DFT) 研究
DFT研究は、分子の電子構造を調査するために用いられる計算方法です。 「4,4,5,5-テトラメチル-2-(4-メチルフラン-2-イル)-1,3,2-ジオキサボロラン」のような化合物は、DFTを用いて反応性パターンや安定性を予測することができます .
ホウ酸エステル中間体
この化合物は、ベンゼン環を持つホウ酸エステル中間体です。 このような中間体は、さまざまな化学反応において貴重であり、多様な用途を持つより複雑な分子の合成につながる可能性があります .
置換反応経路
この化合物は、多段階の置換反応によって得られます。 これらの経路を理解することは、工業規模での生産のための合成方法を最適化するために不可欠です .
作用機序
It’s worth noting that “4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane” is a boric acid ester intermediate . Boric acid compounds are very important in the organic synthesis of drugs and are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-9(13-7-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICCYCRSSGKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242517-59-4 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-methylfuran-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



